2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA

Fatty Acid Metabolism Enzymology Enoyl-CoA Isomerase

This compound is the obligate intermediate in the β-oxidation of docosahexaenoic acid (DHA). Unlike generic acyl-CoAs, the 2-trans configuration is essential for activity of enoyl-CoA hydratase and 2,4-dienoyl-CoA reductase, enabling accurate kinetic studies of ACSL6, peroxisomal disorders, and DHA-driven membrane remodeling. Purchase only this authentic isomer to avoid assay artifacts and ensure physiologically relevant data.

Molecular Formula C43H66N7O17P3S
Molecular Weight 1078.0 g/mol
Cat. No. B15547130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA
Molecular FormulaC43H66N7O17P3S
Molecular Weight1078.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,22-23,30-32,36-38,42,53-54H,4,7,10,13,16,19-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-,23-22+/t32-,36+,37+,38-,42-/m0/s1
InChIKeyHGVXUTAEZALTIG-CVHRNCLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA: A Defined Coenzyme A Derivative for Specialized Fatty Acid Metabolism Studies


2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA (also known as (2E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA) is a long-chain polyunsaturated fatty acyl coenzyme A (CoA) thioester [1]. This compound features a 2-trans double bond configuration, distinguishing it from the fully cis-configuration of the parent docosahexaenoic acid (DHA)-CoA [2]. It serves as a specialized intermediate in the β-oxidation and metabolic processing of DHA (22:6n-3), a critical n-3 polyunsaturated fatty acid (PUFA) [3].

Why 2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA Cannot Be Replaced by Generic Acyl-CoAs in β-Oxidation and Metabolic Flux Studies


The 2-trans configuration is a mandatory and rate-limiting intermediate in the β-oxidation of polyunsaturated fatty acids (PUFAs) [1]. Enzymes of the β-oxidation spiral, such as enoyl-CoA hydratase (crotonase), require a trans-2-enoyl-CoA substrate for hydration to proceed [2]. While generic, fully saturated, or even fully cis-unsaturated acyl-CoAs are commercially available, they do not replicate the precise steric and electronic environment of the 2-trans, multiple cis intermediate that is generated during the stepwise degradation of DHA [3]. Substituting with a simpler analog, such as palmitoyl-CoA or even all-cis-docosahexaenoyl-CoA, will not allow for the accurate study of the kinetic bottlenecks, enzyme specificities, or metabolic flux that are unique to the processing of DHA, which is known to have distinct inhibitory properties on mitochondrial β-oxidation compared to other fatty acids [4].

2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA: Quantifiable Differentiation in Metabolic Enzymology and β-Oxidation Kinetics


Substrate Preference for Enoyl-CoA Isomerase: 2-trans-DHA-CoA as the Preferred Product of the Essential β-Oxidation Auxiliary Enzyme

The enzyme Δ3-cis-Δ2-trans-enoyl-CoA isomerase (ECI) catalyzes the essential conversion of 3-cis or 3-trans intermediates to the 2-trans configuration, a prerequisite for continued β-oxidation of unsaturated fatty acids. While the enzyme acts on a range of enoyl-CoAs, the target compound, 2-trans-7,10,13,16,19-all-cis-docosahexaenoyl-CoA, represents the obligate product of the isomerization step for DHA intermediates [1]. The reaction rate for ECI with Δ3-cis substrates is reported to be up to 10-fold higher than with Δ3-trans substrates, underscoring the critical nature of the cis/trans geometry in the DHA intermediate pool [2].

Fatty Acid Metabolism Enzymology Enoyl-CoA Isomerase

Differential Kinetic Parameters for DHA-CoA vs. Palmitoyl-CoA and Arachidonoyl-CoA Synthetase

Studies comparing the activation of docosahexaenoic acid (DHA) to its CoA thioester by long-chain acyl-CoA synthetase (ACSL) reveal distinct kinetic properties compared to other major fatty acids. In bovine retinal microsomes, the apparent Km for docosahexaenoic acid was 5.88 ± 0.25 μM, with a Vmax of 4.58 ± 0.21 nmol/min/mg protein [1]. In contrast, the enzyme showed a higher Vmax for the saturated fatty acid palmitic acid (21.6 ± 1.04 nmol/min/mg protein), but also a lower affinity for the n-6 PUFA arachidonic acid (AA) with a Km of 40 μM in other assays [2][3]. This indicates that while DHA-CoA synthesis has a lower maximal velocity, it operates with high affinity, a critical characteristic for maintaining its cellular pool.

Kinetic Analysis Long-Chain Acyl-CoA Synthetase Substrate Specificity

Quantified Inhibitory Potency of DHA-CoA on Arachidonic Acid Metabolism

In studies of rat heart phosphatidylcholine (PC) remodeling, the formation of DHA-CoA and its subsequent competition with arachidonoyl-CoA (AA-CoA) for incorporation into membrane lipids has been quantitatively defined. The presence of DHA-CoA was shown to inhibit the incorporation of arachidonic acid into PC by 50% at a molar ratio (DHA/AA) of just 1.5 [1]. This competitive inhibition is attributed to the high affinity of acyl-CoA synthetase for DHA, which exhibits the lowest apparent Km and Vmax among the fatty acids examined in that system [1].

Metabolic Competition Phospholipid Remodeling Cardiac Metabolism

Defined Reactant in Mouse Genome-Scale Metabolic Model (Mouse-GEM)

The compound is explicitly defined as a reactant in the Mouse Genome-Scale Metabolic Model (Mouse-GEM). The reaction (MAR03403) specifies that 2-trans-7,10,13,16,19-all-cis-docosahexaenoyl-CoA + H+ + NADPH ⇔ (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA + NADP+ [1]. This inclusion in a curated, consensus genome-scale model validates its identity as a distinct, non-generic intermediate in the computational prediction of metabolic flux through the DHA β-oxidation pathway. Other DHA-CoA isomers (e.g., the 3E isomer) are not defined as the specific reactant for this reduction step in the model.

Systems Biology Metabolic Modeling In Silico Validation

Procurement-Driven Applications for 2-trans-7,10,13,16,19-all-cis-Docosahexaenoyl-CoA: From Enzyme Assays to Systems Modeling


Kinetic Characterization of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms

Utilize this compound as the authentic, radiolabeled (or unlabeled) reaction product to accurately determine the Km and Vmax of specific ACSL isoforms (e.g., ACSL6) for DHA. As established in Section 3, the kinetic parameters for DHA-CoA synthesis are distinct from those of palmitoyl-CoA or arachidonoyl-CoA [1]. Using the correct 2-trans intermediate ensures that the measured kinetics reflect the true physiological activation step for DHA, avoiding the artifacts introduced by using only the free fatty acid or a generic CoA ester. This is critical for studies of DHA enrichment in brain and retinal tissues, where ACSL6 plays a key role [2].

In Vitro Reconstitution of the DHA β-Oxidation Pathway

Reconstitute the complete peroxisomal β-oxidation pathway for DHA to study the rate-limiting steps. The 2-trans-7,10,13,16,19-all-cis-docosahexaenoyl-CoA is the obligate substrate for the next enzyme in the pathway, 2,4-dienoyl-CoA reductase (DECR) [3]. As highlighted in the quantitative evidence, substituting a fully cis or a 3-trans isomer will not be processed by this reductase, making this specific compound an absolute requirement for any assay aiming to measure the flux of carbon from DHA through the reductase step. This is essential for investigating the metabolic basis of peroxisomal disorders like Zellweger syndrome.

Competitive Substrate Assays for Acyltransferases and Phospholipid Remodeling Enzymes

In assays of acyl-CoA:lysophospholipid acyltransferases (e.g., LPCAT, LPEAT), use this compound to quantitatively model the competition between n-3 and n-6 PUFAs for incorporation into membrane phospholipids. The evidence in Section 3 shows that DHA-CoA potently inhibits arachidonic acid incorporation at low molar ratios (50% inhibition at 1.5:1 DHA:AA) [4]. This compound provides a defined, reproducible tool to study the molecular basis of how dietary DHA alters the acyl composition of cardiac and neural membranes, a key determinant of membrane fluidity and cell signaling.

Calibration and Validation of LC-MS/MS Methods for Acyl-CoA Profiling

Employ this high-purity isomer as an analytical standard to develop and validate targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for profiling long-chain acyl-CoAs in biological matrices. The unique retention time and fragmentation pattern of the 2-trans isomer, which is distinct from other isobaric species (e.g., the 3E isomer), allow for its specific quantification in complex cellular extracts. This application is crucial for metabolomics studies aiming to correlate intracellular DHA-CoA levels with physiological or pathological states, as referenced by its inclusion in the Mouse-GEM metabolic model [5].

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